Ortho- vs. Meta-Bromo Regioisomerism: Predicted Physicochemical and Topological Differentiation
The 2-bromobenzoyl (ortho) substitution in CAS 886896-49-7 introduces a distinct torsional profile at the benzoyl-piperazine amide bond compared to the 3-bromobenzoyl (meta) regioisomer, 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine [1]. While both share the identical molecular formula C20H24BrN5O and molecular weight (430.3 g/mol), the ortho-bromo placement alters the electron-withdrawing inductive effect experienced at the amide carbonyl carbon and creates a different steric environment around the piperazine ring [1]. This regioisomeric distinction has been exploited in related pyridazinylpiperazine series: in the Tafesse et al. (2004) VR1 antagonist study, the nature and position of the aryl substituent on the piperazine ring was a critical determinant of IC50 values spanning 9–200 nM across the library [2].
| Evidence Dimension | Regioisomeric identity (ortho- vs. meta-bromobenzoyl) and predicted electronic/steric consequences |
|---|---|
| Target Compound Data | CAS 886896-49-7: 2-bromobenzoyl (ortho) isomer; InChIKey: ZVLCGBUXRFHMBT-UHFFFAOYSA-N; XLogP3 = 3.2; rotatable bonds = 3 [1] |
| Comparator Or Baseline | 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (meta-bromo isomer): identical molecular formula and MW, but distinct InChIKey; XLogP3 and rotatable bond count not independently reported but expected to differ marginally [1] |
| Quantified Difference | The ortho vs. meta bromine position changes the spatial orientation of the bromine atom relative to the piperazine ring and pyridazine core; no published comparative IC50 or Ki data available for direct head-to-head comparison of these two regioisomers against any defined target [1][2]. |
| Conditions | Computational physicochemical property prediction (PubChem, XLogP3); regioisomer identity confirmed by InChIKey differentiation [1] |
Why This Matters
For procurement decisions in SAR-by-catalog or focused library design, the ortho-bromo regioisomer provides a spatially distinct pharmacophore element not accessible from the meta- or para-bromo congeners, which may translate into differential target engagement profiles as observed across the pyridazinylpiperazine chemotype [2].
- [1] PubChem Compound Summary. (2-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone. PubChem CID 16799779. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Tafesse L, Sun Q, Schmid L, Valenzano KJ, Rotshteyn Y, Su X, Kyle DJ. Synthesis and evaluation of pyridazinylpiperazines as vanilloid receptor 1 antagonists. Bioorg Med Chem Lett. 2004;14(22):5513-5519. PMID: 15482915. View Source
